6-(4-Chlorobenzyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl acetate 6-(4-Chlorobenzyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl acetate
Brand Name: Vulcanchem
CAS No.: 83277-28-5
VCID: VC0361633
InChI: InChI=1S/C15H13ClN2O3S/c1-9(19)21-13-12(8-10-2-4-11(16)5-3-10)14(20)18-6-7-22-15(18)17-13/h2-5H,6-8H2,1H3
SMILES: CC(=O)OC1=C(C(=O)N2CCSC2=N1)CC3=CC=C(C=C3)Cl
Molecular Formula: C15H13ClN2O3S
Molecular Weight: 336.8g/mol

6-(4-Chlorobenzyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl acetate

CAS No.: 83277-28-5

Main Products

VCID: VC0361633

Molecular Formula: C15H13ClN2O3S

Molecular Weight: 336.8g/mol

6-(4-Chlorobenzyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl acetate - 83277-28-5

CAS No. 83277-28-5
Product Name 6-(4-Chlorobenzyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl acetate
Molecular Formula C15H13ClN2O3S
Molecular Weight 336.8g/mol
IUPAC Name [6-[(4-chlorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-yl] acetate
Standard InChI InChI=1S/C15H13ClN2O3S/c1-9(19)21-13-12(8-10-2-4-11(16)5-3-10)14(20)18-6-7-22-15(18)17-13/h2-5H,6-8H2,1H3
Standard InChIKey OHQKEFOENZHFAL-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C(=O)N2CCSC2=N1)CC3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)OC1=C(C(=O)N2CCSC2=N1)CC3=CC=C(C=C3)Cl
PubChem Compound 17019921
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator